molecular formula C20H25N3 B3896924 N-(4-isopropylbenzylidene)-4-phenyl-1-piperazinamine

N-(4-isopropylbenzylidene)-4-phenyl-1-piperazinamine

Cat. No. B3896924
M. Wt: 307.4 g/mol
InChI Key: BGKOUGDGYUIOHH-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylbenzylidene)-4-phenyl-1-piperazinamine, also known as Risperidone, is an antipsychotic medication that is widely used in the treatment of various mental disorders. It was first synthesized in 1984 and approved by the FDA in 1993 for the treatment of schizophrenia.

Mechanism of Action

N-(4-isopropylbenzylidene)-4-phenyl-1-piperazinamine works by blocking the dopamine and serotonin receptors in the brain, which are responsible for regulating mood, behavior, and perception. By blocking these receptors, this compound reduces the activity of these neurotransmitters, resulting in a reduction in the symptoms of mental disorders.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on the body. It has been shown to increase the levels of prolactin, a hormone that is responsible for milk production in women. It can also cause weight gain, metabolic changes, and changes in blood glucose levels.

Advantages and Limitations for Lab Experiments

N-(4-isopropylbenzylidene)-4-phenyl-1-piperazinamine has several advantages for use in lab experiments. It is readily available and has a well-established mechanism of action, making it a reliable tool for studying the effects of dopamine and serotonin receptor blockade. However, its effects on prolactin levels and metabolic changes can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-isopropylbenzylidene)-4-phenyl-1-piperazinamine. One area of interest is the development of new antipsychotic medications that are more effective and have fewer side effects than this compound. Another area of interest is the study of the long-term effects of this compound on brain function and behavior. Additionally, there is a need for more research on the use of this compound in the treatment of other mental disorders such as depression and anxiety.

Scientific Research Applications

N-(4-isopropylbenzylidene)-4-phenyl-1-piperazinamine has been extensively studied for its efficacy in the treatment of various mental disorders such as schizophrenia, bipolar disorder, and autism spectrum disorder. It has been found to be effective in reducing the positive and negative symptoms of schizophrenia, improving mood and behavior in bipolar disorder, and reducing irritability and aggression in autism spectrum disorder.

properties

IUPAC Name

(Z)-N-(4-phenylpiperazin-1-yl)-1-(4-propan-2-ylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3/c1-17(2)19-10-8-18(9-11-19)16-21-23-14-12-22(13-15-23)20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKOUGDGYUIOHH-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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